1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene physical properties
1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene physical properties
Comprehensive Physicochemical Profiling and Synthetic Methodologies of 1-Bromo-3,5-bis(3,5-di-tert-butylphenyl)benzene
Executive Summary
In advanced organometallic synthesis and supramolecular materials design, the steric environment of a molecule is just as critical as its electronic profile. 1-Bromo-3,5-bis(3,5-di-tert-butylphenyl)benzene (CAS: 120046-02-8), commonly referred to as a "super-bulky" m-terphenyl bromide, represents a masterclass in structural engineering[1]. By appending four tert-butyl groups onto a rigid m-terphenyl framework, chemists have created a highly lipophilic, sterically encumbered building block[2]. This compound is indispensable for kinetically stabilizing low-coordinate metal centers and for preventing dense crystallization in the development of photo-responsive organogels and supergelators[3].
Quantitative Physicochemical Properties
The physical behavior of this compound is entirely dictated by its massive hydrophobic surface area and the absence of polarizable heteroatoms. The core physical properties are summarized in the table below:
| Property | Value | Causality / Significance |
| Molecular Weight | 533.6 g/mol [1] | High mass contributes to its state as a crystalline solid at room temperature. |
| Molecular Formula | C34H45Br[1] | The 34 carbon atoms create an immense hydrophobic shell. |
| XLogP3 (Lipophilicity) | 12.6[2] | Extreme lipophilicity guarantees complete miscibility in non-polar solvents (e.g., hexanes, toluene) and total insolubility in water. |
| Monoisotopic Mass | 532.27046 Da[2] | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area (TPSA) | 0 Ų[4] | Zero polarity dictates that purification must rely strictly on hydrophobic interactions. |
| Hydrogen Bond Donors/Acceptors | 0 / 0[4] | Prevents intermolecular hydrogen bonding, lowering the melting point relative to flat, unsubstituted terphenyls. |
Structural Dynamics and Phase Behavior
As an application scientist, it is crucial to understand why this molecule behaves the way it does in solution. The molecule exhibits an "umbrella effect." The central m-terphenyl backbone forces the two pendant aryl rings out of the plane of the central ring. The four tert-butyl groups at the 3,5-positions of these pendant rings act as physical shields.
Because the TPSA is exactly 0 Ų[4], the molecule exhibits no hydrogen bonding capabilities. Its phase behavior is dominated entirely by London dispersion forces. While the rigid aromatic core wants to stack (π-π stacking), the bulky tert-butyl groups disrupt this ordering. This is why this specific framework is highly valued in the synthesis of3[3]; the steric bulk prevents the gelator molecules from crystallizing out of solution, forcing them instead to entangle into fibrillar networks that trap solvent molecules, enabling rapid gel-to-sol transitions[5].
Figure 1: Structure-property relationships dictating the physical and chemical behavior of the compound.
Experimental Methodology: Self-Validating Synthesis Protocol
To utilize this compound effectively, one must synthesize it with high fidelity. The most robust route is the Suzuki-Miyaura cross-coupling of 1,3,5-tribromobenzene with (3,5-di-tert-butylphenyl)boronic acid[6]. The following protocol is designed as a self-validating system, where the physical properties of the molecule dictate the experimental choices.
Step 1: Reagent Preparation & Stoichiometric Control
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Action: Charge a flame-dried Schlenk flask with 1,3,5-tribromobenzene (1.0 equiv) and 7 (2.05 equiv)[7].
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Causality: The strict 2.05 molar equivalent is a self-regulating choice. The first two cross-couplings proceed rapidly. However, the extreme steric bulk of the newly attached di-tert-butylphenyl groups severely hinders the central ring, naturally decelerating any potential third coupling. This steric gating maximizes the yield of the di-substituted target.
Step 2: Catalyst and Biphasic Solvent Assembly
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Action: Add Pd(PPh3)4 (0.05 equiv) as the catalyst. Introduce a degassed biphasic solvent system of Toluene and 2M aqueous Na2CO3 (3:1 v/v).
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Causality: Solvent selection is dictated by the product's XLogP3 of 12.6[2]. The highly lipophilic intermediate and final product will precipitate out of lighter solvents; Toluene is mandatory to maintain homogeneity in the organic phase. The aqueous base is required to activate the boronic acid into a reactive boronate complex for transmetalation.
Step 3: Reaction Execution & TLC Validation
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Action: Reflux the mixture at 90°C under an inert argon atmosphere for 12–18 hours. Monitor via Thin Layer Chromatography (TLC) using 100% hexanes.
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Causality: Because the TPSA is 0 Ų[4], the target compound has virtually zero affinity for the polar silica stationary phase. It will migrate with an exceptionally high Rf value (~0.85–0.90) in pure hexanes. If spots appear lower on the plate, they are likely unreacted boronic acid or mono-coupled intermediates.
Step 4: Purification
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Action: Quench with water, extract the organic layer with dichloromethane, dry over anhydrous MgSO4, and purify via silica gel flash chromatography (eluent: 100% hexanes).
Figure 2: Suzuki-Miyaura cross-coupling workflow for synthesizing the bulky m-terphenyl bromide.
Advanced Applications
Once synthesized, the bromine atom serves as a highly reactive handle. Through halogen-metal exchange (typically utilizing t-BuLi), the compound is converted into a lithiated species. This massive nucleophile is then used to synthesize low-coordinate main group compounds or transition metal complexes, where the tert-butyl groups form a protective "pocket" that prevents dimerization and blocks solvent molecules from degrading the reactive metal center. Furthermore, as demonstrated in 5, integrating this bulky framework into azobenzene-based glycolurils yields supergelators capable of reversible, photo-responsive gel-to-sol transitions, proving its utility far beyond traditional catalysis[5].
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 14135852, 5'-Bromo-3,3'',5,5''-tetra-tert-butyl-1,1':3',1''-terphenyl". PubChem.
- Tiefenbacher, K., Dube, H., Ajami, D., & Rebek, J. (2011). "A transparent photo-responsive organogel based on a glycoluril supergelator". Chemical Communications, 47(26), 7341-7343.
- Ambeed. "197223-39-5 | (3,5-Di-tert-butylphenyl)boronic acid | Organoborons". Ambeed.com.
- Ambeed. "626-39-1 | 1,3,5-Tribromobenzene | Aryls". Ambeed.com.
Sources
- 1. 5'-Bromo-3,3'',5,5''-tetra-tert-butyl-1,1':3',1''-terphenyl | C34H45Br | CID 14135852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5'-Bromo-3,3'',5,5''-tetra-tert-butyl-1,1':3',1''-terphenyl | C34H45Br | CID 14135852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A transparent photo-responsive organogel based on a glycoluril supergelator - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 5'-Bromo-3,3'',5,5''-tetra-tert-butyl-1,1':3',1''-terphenyl | C34H45Br | CID 14135852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A transparent photo-responsive organogel based on a glycoluril supergelator - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 626-39-1 | 1,3,5-Tribromobenzene | Aryls | Ambeed.com [ambeed.com]
- 7. 197223-39-5 | (3,5-Di-tert-butylphenyl)boronic acid | Organoborons | Ambeed.com [ambeed.com]
